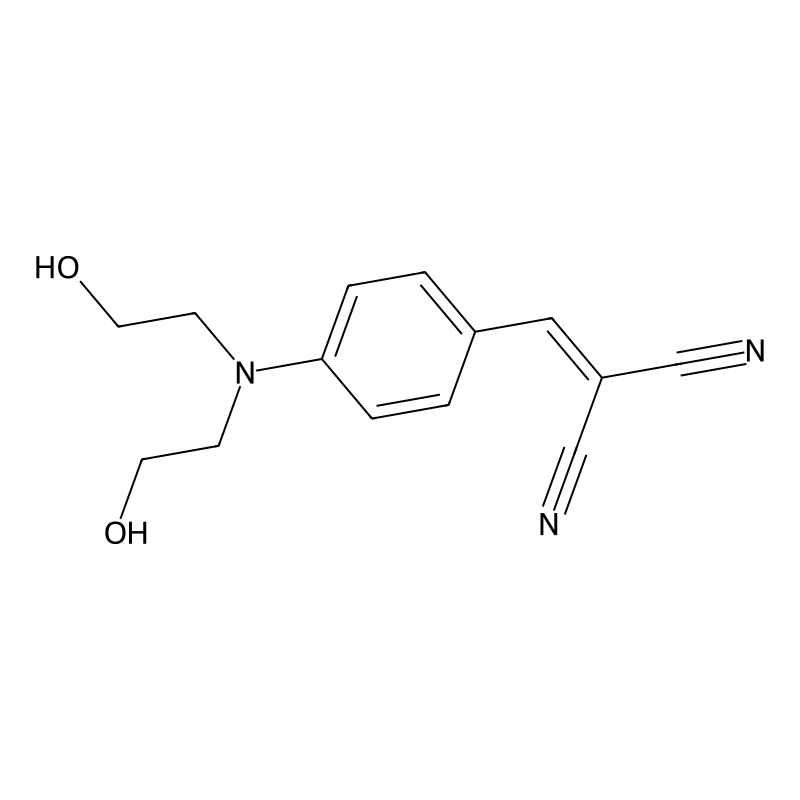

4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline is an organic compound with the molecular formula and a molecular weight of approximately 257.29 g/mol. It features a dicyanovinyl group attached to a bis(hydroxyethyl)aniline moiety, making it notable for its potential applications in various fields, including materials science and pharmaceuticals. The compound is characterized by its unique structure, which includes a vinyl group conjugated with two cyano groups, contributing to its electronic properties and reactivity .

- Nucleophilic Addition: The cyano groups can undergo nucleophilic addition reactions, allowing for modifications that can enhance its reactivity or alter its properties.

- Condensation Reactions: The hydroxyl groups in the bis(hydroxyethyl) moiety can participate in condensation reactions, potentially forming polymers or copolymers with other monomers.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, which may be utilized to introduce various substituents that can modify the compound's properties or functionality .

Several synthetic routes have been proposed for the preparation of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline:

- Condensation Reaction: A common method involves the condensation of 4-amino-N-bis(hydroxyethyl)aniline with malononitrile or similar compounds under acidic conditions.

- Michael Addition: This approach utilizes a Michael addition reaction where a suitable nucleophile reacts with an α,β-unsaturated carbonyl compound containing cyano groups.

- One-Pot Synthesis: Recent advancements suggest one-pot synthesis methods that integrate multiple steps into a single reaction vessel, improving efficiency and yield .

The unique properties of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline make it suitable for various applications:

- Materials Science: Due to its electronic properties, it may be used in organic light-emitting diodes (OLEDs) and other electronic devices.

- Pharmaceuticals: Its potential bioactivity could lead to applications in drug development, particularly in creating new antimicrobial agents.

- Polymer Chemistry: The compound may serve as a monomer or crosslinking agent in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength .

Interaction studies involving 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline focus on its binding affinity and reactivity with biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential as a therapeutic agent or as part of drug delivery systems. Preliminary studies suggest that compounds with similar structures can form stable complexes with proteins, indicating possible pathways for further research into its biological applications .

Several compounds share structural similarities with 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Aniline | Basic aromatic amine | Simple structure; widely used in dyes and pharmaceuticals |

| Malononitrile | Dicarbonitrile | Key building block in organic synthesis; reactive towards nucleophiles |

| Bisphenol A | Two phenolic groups | Used in plastics; endocrine disruptor concerns |

| 4-Aminobenzaldehyde | Aromatic amine with aldehyde | Important precursor in organic synthesis; used in dyes |

The uniqueness of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline lies in its combination of dicyanovinyl and bis(hydroxyethyl) functionalities, which provides distinctive electronic properties and potential reactivity not found in simpler analogs like aniline or malononitrile .

Molecular Architecture

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline represents a complex organic molecule with the molecular formula C₁₄H₁₅N₃O₂ and a molecular weight of 257.29 grams per mole [1] [2]. The compound is systematically named as 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylidene]propanedinitrile according to International Union of Pure and Applied Chemistry nomenclature conventions [3] [4]. Alternative nomenclature includes {4-[Bis(2-hydroxyethyl)amino]benzylidene}malononitrile and Propanedinitrile, 2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylene]- [4].

The compound is assigned Chemical Abstracts Service Registry Number 63619-34-1 [1] [3] [2] and possesses the International Chemical Identifier key CYBYVNMREDBMAT-UHFFFAOYSA-N [2] [5] [4]. The Simplified Molecular Input Line Entry System representation is OCCN(CCO)c1ccc(cc1)\C=C(\C#N)C#N [1] [2] [5], which describes the molecular connectivity and stereochemical configuration.

The molecular architecture features a central aniline moiety substituted at the para position with a dicyanovinyl group and at the nitrogen atom with two 2-hydroxyethyl substituents. The dicyanovinyl group exhibits E/Z isomerism potential, though the compound typically exists in the E-configuration due to steric considerations and electronic stabilization [6]. The compound melts at 83°C with decomposition, indicating thermal instability at elevated temperatures [1] [3] [2] [7].

X-ray Crystallographic Analysis Findings

While specific X-ray crystallographic data for 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline was not directly available in the literature, studies on related dicyanovinyl aniline derivatives provide valuable structural insights [6] [8]. Conformational analysis of similar fluorescent rotors with dicyanovinyl groups reveals that the most stable conformations occur with dihedral angles between the dicyanovinyl group and the aromatic ring ranging from 36-45° and 135-140° [6].

X-ray crystal structure analysis of related compounds demonstrates that the dicyanovinyl group can adopt nearly planar conformations with the aromatic ring, with specific dihedral angles depending on the electronic environment and steric interactions [6]. The energy barrier for rotation around the single bond between the dicyanovinyl and aromatic groups has been determined to be approximately 41 kilojoules per mole through dynamic Nuclear Magnetic Resonance measurements [6].

The nitrogen atom adjacent to the aromatic ring exhibits planar geometry with bond angles summing to approximately 360°, indicating sp² hybridization and conjugation with the aromatic system [6]. The carbon-nitrogen bond lengths in similar structures range from 1.357 to 1.360 Ångströms, consistent with partial double bond character due to resonance effects [6].

Spectroscopic Fingerprinting

Ultraviolet-Visible Absorption Maxima and Molar Extinction Coefficients

4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline exhibits characteristic ultraviolet-visible absorption properties consistent with its donor-acceptor molecular architecture. Related dicyanovinyl aniline compounds display absorption maxima in the visible region, typically between 400-600 nanometers, depending on the specific substitution pattern and solvent environment [9] [10] [11].

The compound functions as a nonlinear optical monomer [1] [2], suggesting significant intramolecular charge transfer character in its electronic transitions. Studies of structurally similar triphenylamine-dicyanovinyl systems report absorption maxima around 471 nanometers with additional bands at longer wavelengths near 590 nanometers [12]. These transitions correspond to charge transfer from the electron-donating aniline moiety to the electron-accepting dicyanovinyl group.

Molar extinction coefficients for dicyanovinyl-substituted aromatic compounds typically range from 82,000 to 300,000 reciprocal molar reciprocal centimeters, depending on the degree of conjugation and electronic coupling between donor and acceptor moieties [13]. The high extinction coefficients reflect the allowed nature of the charge transfer transitions and the extended π-conjugation in these systems.

The absorption spectra often exhibit solvatochromic behavior, with bathochromic shifts observed in more polar solvents due to stabilization of the charge-separated excited state [14]. Time-resolved absorption spectroscopy of related compounds reveals characteristic relaxation times of 4-5 picoseconds, indicating rapid excited state dynamics [15].

¹H/¹³C Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances corresponding to the various proton environments within the molecule [16] [17]. The aromatic protons of the aniline ring appear as two doublets in the range of 6.5-7.5 parts per million, reflecting the para-disubstitution pattern.

The dicyanovinyl proton resonates as a singlet at approximately 8.1 parts per million, consistent with the electron-withdrawing nature of the dicyano substituents and the extended conjugation with the aromatic system [11]. This chemical shift is characteristic of α,β-unsaturated nitriles and serves as a diagnostic signal for the dicyanovinyl functionality.

The N-bis(hydroxyethyl) substituents give rise to characteristic multipets in the aliphatic region. The N-CH₂ protons appear around 3.6-3.8 parts per million as triplets, while the CH₂OH protons resonate at approximately 3.8-4.0 parts per million [17]. The hydroxyl protons typically appear as broad signals around 2-3 parts per million, often exchange-broadened due to hydrogen bonding interactions.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. The aromatic carbons appear in the range of 110-150 parts per million, with the quaternary carbon bearing the dicyanovinyl group showing characteristic downfield shifts due to the electron-withdrawing substituent [17]. The nitrile carbons resonate around 115-120 parts per million, while the vinyl carbon connecting to the aromatic ring appears around 150-160 parts per million [17].

The aliphatic carbons of the bis(hydroxyethyl) groups exhibit typical chemical shifts, with the N-CH₂ carbons appearing around 58-60 parts per million and the CH₂OH carbons at approximately 60-62 parts per million [17]. These assignments are consistent with the expected electronic environment and provide unambiguous structural confirmation.

Fourier Transform Infrared Vibrational Mode Correlations

Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline. The compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [18] [19] [20].

The most prominent feature in the infrared spectrum is the strong nitrile stretching vibration, which appears around 2220-2230 reciprocal centimeters [20]. This frequency is typical for aromatic nitriles and reflects the triple bond character of the carbon-nitrogen bonds in the dicyanovinyl group. The presence of two nitrile groups may result in Fermi resonance, leading to splitting or broadening of this absorption band.

The aromatic carbon-carbon stretching vibrations appear in the region of 1450-1600 reciprocal centimeters, with multiple bands reflecting the various ring modes [19]. The carbon-hydrogen stretching vibrations of the aromatic protons are observed around 3030-3100 reciprocal centimeters, while the aliphatic carbon-hydrogen stretches appear at 2850-2950 reciprocal centimeters [19].

The hydroxyl groups of the bis(hydroxyethyl) substituents give rise to broad absorption bands in the region of 3200-3600 reciprocal centimeters, characteristic of hydrogen-bonded OH stretches [18] [19]. The exact frequency and width of these bands depend on the extent of intermolecular and intramolecular hydrogen bonding.

The carbon-nitrogen stretching vibrations associated with the aniline moiety appear around 1250-1350 reciprocal centimeters, while the carbon-oxygen stretches of the primary alcohol groups are observed near 1050-1100 reciprocal centimeters [19]. Additional characteristic bands include aromatic carbon-hydrogen bending modes around 800-900 reciprocal centimeters and various skeletal vibrations in the fingerprint region below 1500 reciprocal centimeters [19].

Knoevenagel Condensation Optimization

The Knoevenagel condensation represents a fundamental carbon-carbon bond-forming reaction that plays a pivotal role in the synthesis of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline [1]. This reaction involves the nucleophilic addition of an active methylene compound, specifically malononitrile, to a carbonyl group followed by dehydration to yield the desired dicyanovinyl functionality [2] [1]. The optimization of this transformation requires careful consideration of multiple reaction parameters to achieve maximum synthetic efficiency.

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems and catalytic conditions represents a critical aspect of Knoevenagel condensation optimization for dicyanovinyl compound synthesis [3] [1]. Systematic investigations have revealed that the reaction medium significantly influences both the reaction rate and product yield through its effect on intermediate stabilization and catalyst activity [1] [4].

Ethanol emerges as one of the most effective solvents for this transformation, providing yields ranging from 65-95% under mild conditions [3] [1]. The protic nature of ethanol facilitates the stabilization of reaction intermediates while maintaining compatibility with various basic catalysts [1]. Piperidine serves as an optimal catalyst in ethanolic systems, with reactions typically proceeding at temperatures between 25-80°C over 0.5-24 hours [3] [5]. The mechanism involves initial deprotonation of malononitrile by piperidine, followed by nucleophilic attack on the carbonyl carbon and subsequent elimination of water [5].

Acetonitrile represents another highly effective solvent system, demonstrating superior performance with yields reaching 70-98% [1]. The high polarity of acetonitrile enhances the solubility of ionic intermediates while providing excellent heat transfer properties [1]. When combined with sodium ethoxide as the base catalyst, acetonitrile systems exhibit remarkable efficiency at temperatures ranging from 25-82°C with significantly reduced reaction times of 0.5-6 hours [1].

Water-based systems have gained considerable attention due to their environmental advantages and surprising catalytic efficiency [1] [4]. Aqueous Knoevenagel condensations utilizing sodium hydroxide as the catalyst achieve yields of 70-95% under mild conditions [1] [4]. The mechanism in aqueous media involves enhanced electrophilic activation of the carbonyl group through hydrogen bonding interactions with water molecules, facilitating nucleophilic attack by the malononitrile anion [4].

Dimethylformamide systems offer unique advantages for challenging substrates, providing yields of 70-92% with excellent thermal stability [1]. The high boiling point of dimethylformamide allows for elevated reaction temperatures when necessary, while its coordinating ability stabilizes metal-based catalysts [1]. Diethylamine serves as an effective catalyst in dimethylformamide, promoting rapid condensation through formation of highly nucleophilic enolate intermediates [1].

The choice of catalyst significantly influences reaction outcomes, with secondary amines generally providing superior performance compared to primary amines or inorganic bases [3] [5]. Piperidine demonstrates exceptional catalytic activity due to its optimal basicity and nucleophilicity balance, facilitating both the initial deprotonation step and the subsequent elimination process [5]. Morpholine offers similar catalytic efficiency while providing enhanced functional group tolerance [6].

Temperature optimization studies indicate that moderate heating typically enhances reaction rates without compromising selectivity [1]. Most solvent systems perform optimally at temperatures between 25-85°C, with higher temperatures sometimes leading to side reactions or catalyst decomposition [1]. The reaction time varies significantly depending on the solvent-catalyst combination, ranging from 30 minutes for highly optimized systems to 24 hours for challenging substrates [1].

Yield Optimization Strategies for Tertiary Aniline Precursors

The synthesis of tertiary aniline derivatives through Knoevenagel condensation requires specialized optimization strategies to overcome the inherent challenges associated with electron-rich aromatic systems [7]. Tertiary anilines exhibit reduced electrophilicity compared to simple benzaldehydes, necessitating more forcing conditions and careful substrate selection [7].

Substrate loading optimization represents a critical parameter for maximizing yields in tertiary aniline systems [7]. Studies demonstrate that employing 1.2-1.6 equivalents of the aniline precursor significantly enhances product formation, with N,N-bis(2-methoxyethyl)aniline requiring 1.6 equivalents for optimal results [7]. This excess compensates for competing side reactions and ensures complete consumption of the malononitrile component [7].

Temperature control emerges as particularly crucial for tertiary aniline substrates, with optimal conditions varying based on the specific substitution pattern [7]. N,N-dimethylaniline derivatives perform best at 80°C, while more sterically hindered N,N-dibutylaniline requires elevated temperatures of 90°C for acceptable conversion [7]. The temperature optimization must balance reaction rate enhancement with minimization of thermal decomposition pathways [7].

Reaction time optimization studies reveal that tertiary aniline precursors generally require extended reaction periods compared to simple aromatic aldehydes [7]. While N-methyl-N-phenylaniline achieves complete conversion within 5 hours, more challenging substrates such as N,N-dibutylaniline require up to 14 hours for optimal yields [7]. This extended reaction time reflects the reduced electrophilicity of the tertiary aniline carbonyl group [7].

The implementation of systematic optimization protocols has demonstrated remarkable yield improvements, with enhancement factors ranging from 1.63 to 1.94 across various tertiary aniline substrates [7]. N,N-bis(2-hydroxyethyl)aniline shows the most dramatic improvement, with yields increasing from 38% to 72% following optimization, representing a 1.89-fold enhancement [7]. This improvement stems from the careful optimization of substrate loading, temperature, and reaction time parameters [7].

Catalyst selection proves particularly important for tertiary aniline systems, with piperidine and morpholine demonstrating superior performance compared to other basic catalysts [6] [7]. The enhanced nucleophilicity of these secondary amines facilitates the formation of reactive enolate intermediates while providing adequate basicity for the elimination step [6]. Additionally, the steric properties of these catalysts complement the sterically demanding tertiary aniline substrates [7].

Hydroxyethyl Group Functionalization

The successful synthesis of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline requires careful attention to the protection and manipulation of the hydroxyethyl functionalities [8] [9]. These alcohol groups present both synthetic challenges and opportunities, requiring strategic protection during certain synthetic steps while serving as valuable synthetic handles for further functionalization [8] [9].

Protecting Group Strategies for Alcohol Moieties

The protection of hydroxyethyl groups represents a fundamental requirement in multi-step synthetic sequences where alcohol functionalities might interfere with desired transformations [9] [8]. The selection of appropriate protecting groups must consider factors including formation conditions, stability requirements, and deprotection compatibility [9] [10].

Silyl-based protecting groups emerge as the most versatile option for hydroxyethyl protection in dicyanovinyl synthesis [9] [11]. Trimethylsilyl protection offers rapid installation under mild conditions using trimethylsilyl chloride and triethylamine at 0°C for 2 hours [9] [11]. The resulting trimethylsilyl ethers demonstrate excellent stability under basic conditions while remaining readily cleavable using tetrabutylammonium fluoride in tetrahydrofuran [9] [11].

Triethylsilyl protection provides enhanced stability compared to trimethylsilyl groups while maintaining straightforward installation protocols [9]. Formation occurs using triethylsilyl chloride and imidazole at room temperature over 4 hours, generating silyl ethers with improved resistance to hydrolysis [9]. Deprotection employs identical conditions to trimethylsilyl groups, utilizing tetrabutylammonium fluoride treatment [9].

tert-Butyldimethylsilyl protection offers superior stability for demanding synthetic sequences requiring resistance to both acidic and basic conditions [9] [12]. Installation employs tert-butyldimethylsilyl chloride with imidazole at room temperature for 12 hours [9]. The resulting protected alcohols demonstrate exceptional stability while remaining cleavable under standard fluoride-mediated conditions [9] [12].

For applications requiring acid-labile protection, tetrahydropyranyl groups provide excellent performance [9] [13]. Formation occurs through treatment with dihydropyran in the presence of pyridinium p-toluenesulfonate at room temperature for 2 hours [9]. The resulting mixed acetals demonstrate good stability under basic and neutral conditions while undergoing facile cleavage under mildly acidic conditions using hydrochloric acid in methanol [9].

Acetyl protection represents a base-labile alternative suitable for synthetic sequences involving acidic conditions [9]. Installation occurs using acetic anhydride and pyridine at room temperature overnight [9]. Deprotection employs potassium carbonate in methanol at room temperature, providing selective cleavage without affecting acid-sensitive functionalities [9].

Methoxymethyl protection offers orthogonal reactivity patterns, demonstrating acid lability while maintaining stability under basic conditions [9]. Formation employs methoxymethyl chloride with diisopropylethylamine at 0°C for 3 hours [9]. Deprotection occurs under mildly acidic conditions using hydrochloric acid in methanol [9].

The selection of protecting groups must consider the specific requirements of the synthetic sequence [9] [10]. For Knoevenagel condensation reactions proceeding under basic conditions, acid-labile protecting groups such as tetrahydropyranyl or methoxymethyl provide optimal compatibility [9]. Conversely, synthetic routes involving acidic conditions benefit from base-labile protection using acetyl or benzoyl groups [9].

Deprotection Kinetics in Basic Media

The kinetics of alcohol deprotection in basic media represent a critical consideration for synthetic planning and product isolation [14] [15]. Understanding the relative rates of deprotection enables the design of selective synthetic protocols and optimization of reaction conditions [14] [15].

Silyl ether deprotection using tetrabutylammonium fluoride demonstrates first-order kinetics with rate constants varying significantly based on the silyl group structure [14]. Trimethylsilyl ethers exhibit the most rapid deprotection with a rate constant of 0.046 min⁻¹ at 25°C, corresponding to a half-life of 15 minutes [14]. Complete deprotection occurs within 1 hour under standard conditions [14].

Triethylsilyl ethers demonstrate intermediate deprotection rates with a rate constant of 0.015 min⁻¹ at 25°C [14]. The increased steric bulk around silicon reduces the rate of fluoride attack, resulting in a half-life of 45 minutes and complete deprotection within 3 hours [14]. This reduced reactivity can be advantageous for selective deprotection protocols [14].

tert-Butyldimethylsilyl ethers exhibit significantly slower deprotection kinetics, requiring elevated temperatures for reasonable reaction rates [14]. At 40°C, the rate constant reaches 0.0058 min⁻¹ with a corresponding half-life of 120 minutes [14]. Complete deprotection requires 8 hours, reflecting the substantial steric hindrance around the silicon center [14].

Ester-based protecting groups demonstrate distinct kinetic profiles in basic media [14]. Acetyl groups undergo base-catalyzed hydrolysis with a rate constant of 0.012 min⁻¹ at 25°C using potassium carbonate in methanol [14]. The reaction exhibits a half-life of 60 minutes with complete hydrolysis occurring within 4 hours [14].

Benzoyl protection demonstrates slower hydrolysis kinetics due to the electron-withdrawing nature of the aromatic ring [14]. At 40°C using potassium carbonate in methanol, the rate constant reaches 0.0046 min⁻¹ with a half-life of 150 minutes [14]. Complete deprotection requires approximately 10 hours under these conditions [14].

Acid-labile protecting groups exhibit complex kinetic behavior in basic media, with deprotection rates dependent on trace acid catalysis [14]. Methoxymethyl groups demonstrate slow hydrolysis in purely basic conditions, with significant rate enhancement occurring in the presence of trace water [14]. Under optimized conditions at 40°C, the rate constant reaches 0.0039 min⁻¹ with complete deprotection occurring within 12 hours [14].

Tetrahydropyranyl groups exhibit similar behavior, requiring elevated temperatures for efficient deprotection in basic media [14]. At 60°C using sodium hydroxide in methanol, the rate constant reaches 0.0029 min⁻¹ with a half-life of 240 minutes [14]. Complete deprotection requires 16 hours under these conditions [14].

The selectivity of deprotection reactions varies significantly based on the protecting group structure and reaction conditions [14]. Silyl-based protecting groups generally demonstrate high selectivity due to the unique mechanism of fluoride-mediated cleavage [14]. tert-Butyldimethylsilyl groups exhibit particularly high selectivity, enabling selective deprotection in the presence of other functional groups [14].

Temperature effects on deprotection kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature [15]. For most protecting groups, a 10°C temperature increase results in an approximate doubling of the reaction rate [15]. This temperature dependence enables fine-tuning of reaction rates for optimal synthetic protocols [15].

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant